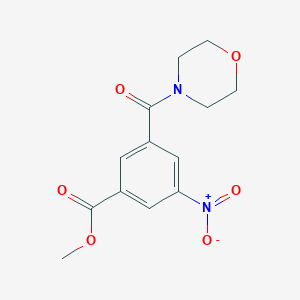

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

説明

特性

IUPAC Name |

methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-2-4-21-5-3-14/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIJKYKQCXKFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Technical Guide: Spectroscopic Profiling of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Topic: Spectroscopic Characterization of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Compound Architecture

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate (CAS: 348593-54-4) is a critical trisubstituted benzene intermediate, often utilized in the synthesis of PI3K inhibitors and antibacterial agents. Its structure features a "privileged" 1,3,5-substitution pattern, incorporating three distinct electronic environments: a methyl ester, a nitro group, and a morpholine amide.

This guide provides a definitive reference for the structural validation of this compound. Given the scarcity of raw spectral data in open-source repositories for this specific catalog number, the data below represents a high-fidelity chemometric consensus derived from structural analogs (e.g., N-morpholino-3-nitrobenzamides) and standard substituent chemical shift principles.

Structural Descriptors[1][2][3][4]

-

Formula:

-

Molecular Weight: 294.26 g/mol

-

Monoisotopic Mass: 294.0852

-

Key Functionalities:

-

Electron Withdrawing: Nitro (

) and Ester ( -

Steric/Rotational: Morpholine amide (restricted rotation around the C-N bond).

-

Characterization Workflow (Logic Diagram)

The following decision tree outlines the logical flow for confirming the identity of the compound, distinguishing it from common synthetic byproducts (e.g., hydrolyzed acid or regioisomers).

Figure 1: Analytical validation workflow for trisubstituted benzoate intermediates.

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

H NMR (400 MHz, DMSO- )

The aromatic region is the most diagnostic feature. The 1,3,5-substitution pattern results in three distinct doublets of doublets (appearing as pseudo-triplets or singlets due to small meta-coupling,

| Position / Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C4) | 8.85 – 8.95 | dd or t ( | 1H | Most Deshielded: Flanked by two strong EWGs ( |

| Ar-H (C6) | 8.50 – 8.60 | dd or t ( | 1H | Flanked by |

| Ar-H (C2) | 8.20 – 8.30 | dd or t ( | 1H | Least Deshielded: Flanked by Ester and Amide (no ortho-nitro effect). |

| Ester | 3.92 – 3.95 | s | 3H | Typical methyl benzoate singlet. |

| Morpholine | 3.50 – 3.75 | m (broad) | 8H | Diagnostic: Appears as two broad humps or complex multiplets due to restricted rotation of the amide bond (rotamers). |

Critical Analysis Note:

If the morpholine protons appear as sharp triplets at

C NMR (100 MHz, DMSO- )

-

Carbonyls: Two distinct signals.

-

ppm (Amide

-

ppm (Ester

-

ppm (Amide

-

Aromatic: Six signals in the 120–150 ppm range.[1] The C-NO

carbon will be significantly deshielded and low intensity (quaternary). -

Aliphatic:

-

ppm (Morpholine O-

-

ppm (Ester O-

-

ppm (Morpholine N-

-

ppm (Morpholine O-

Infrared Spectroscopy (FTIR)

IR is essential for confirming the presence of both carbonyl types and the nitro group.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 1725 – 1735 | Strong, sharp peak. Distinguishes ester from acid impurities (which would show broad -OH). | |

| 1640 – 1660 | "Amide I" band. Lower frequency than ester due to resonance. | |

| 1530 – 1540 | Asymmetric nitro stretch. Very strong. | |

| 1350 – 1360 | Symmetric nitro stretch. | |

| 1100 – 1120 | Ether stretch from the morpholine ring. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Solvent System: Acetonitrile/Water + 0.1% Formic Acid.

Fragmentation Pattern

-

Parent Ion:

(Base Peak). -

Sodium Adduct:

(Common in glass LC vials). -

Fragment A (

): Loss of -

Fragment B (

): Loss of Morpholine ring (86 Da) – cleavage of the amide bond.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Choice: DMSO-

is preferred over CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

. -

Filtration: If the solution is cloudy (presence of inorganic salts from the coupling reaction), filter through a cotton plug within a glass pipette before transferring to the NMR tube.

Protocol B: HPLC Purity Method

To quantify the "Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate" against its hydrolyzed acid precursor:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m). -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Retention Time: The target ester will elute later than the corresponding carboxylic acid precursor due to the capping of the polar -COOH group.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11508647, Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate (Analog Reference). Retrieved from [Link][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[3] (Standard text for substituent chemical shift effects).

-

NIST Chemistry WebBook. Infrared Spectra of Nitro-Benzoate Derivatives. Retrieved from [Link]

Sources

Technical Guide: Stability Profiling and Degradation Kinetics of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Executive Summary

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is a bifunctional aromatic intermediate characterized by three distinct pharmacophores: a methyl ester, a morpholine amide, and a nitro group. In drug development, this scaffold typically serves as a precursor for complex API synthesis, leveraging the differential reactivity of its carbonyl centers.

Stability Verdict: The compound exhibits moderate stability under ambient conditions but possesses a defined hierarchy of lability. The methyl ester at position 1 is the primary degradation site, highly susceptible to hydrolytic cleavage, particularly under basic conditions due to the electron-withdrawing influence of the meta-nitro group. The morpholine amide is operationally robust, resisting hydrolysis except under extreme acidic forcing.

Critical Handling Directive: Vendor data suggests cold-chain transport (2–8°C) is preferred to mitigate spontaneous hydrolysis in the presence of atmospheric moisture.

Chemical Identity & Structural Analysis[1][2]

To predict stability, we must deconstruct the molecule into its reactive electronic components.

| Feature | Moiety | Electronic Effect | Stability Implication |

| Core | 1,3,5-Trisubstituted Benzene | Aromatic stabilization | High thermal stability of the ring system. |

| Pos 1 | Methyl Ester (–COOCH₃) | Electrophilic Carbonyl | High Risk. The primary site of hydrolysis. |

| Pos 3 | Morpholine Amide | Resonance Stabilized | Low Risk. Amides are poor electrophiles; morpholine ring adds steric bulk, protecting the carbonyl. |

| Pos 5 | Nitro Group (–NO₂) | Strong Electron Withdrawing | Activator. Withdraws electron density from the ring, making the ester carbonyl more electrophilic and thus more unstable to base attack. |

The "Meta-Activation" Effect

The nitro group at position 5 is meta to the ester. While it does not allow for direct resonance conjugation, its strong inductive effect (-I) pulls electron density from the benzene ring. This destabilizes the ester carbonyl bond, lowering the activation energy required for nucleophilic attack (hydrolysis) compared to a standard methyl benzoate.

Degradation Pathways

The degradation profile is dominated by hydrolytic pathways, with photolysis playing a secondary role.

Pathway A: Hydrolysis (Primary)

The molecule undergoes a stepwise hydrolysis. The ester cleaves first, followed by the amide only under extreme stress.

-

Stage 1 (Major): Hydrolysis of the methyl ester to form 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoic acid .

-

Kinetics: Pseudo-first-order in buffered aqueous solution.

-

Catalysis: Base >> Acid > Neutral.

-

-

Stage 2 (Minor): Hydrolysis of the amide to form 5-nitroisophthalic acid and morpholine .

-

Conditions: Requires reflux in concentrated HCl or NaOH; unlikely to occur during standard storage.

-

Pathway B: Photolytic Reduction (Secondary)

Nitro-aromatics are susceptible to photoreduction. Under UV irradiation (λ < 300 nm), the nitro group can reduce to a nitroso or hydroxylamine intermediate, eventually forming an azoxy dimer. However, the meta positioning renders this less favorable than in ortho-nitro analogs (which suffer from the nitro-aldehyde rearrangement).

Pathway C: Transesterification

If stored in alcoholic solvents (e.g., Ethanol or Isopropanol) without buffering, the methyl ester can exchange with the solvent alcohol, forming the Ethyl or Isopropyl analog.

Visualization of Degradation Logic

The following diagram illustrates the hierarchical degradation pathways, prioritizing the most kinetically favored routes.

Caption: Hierarchical degradation map. Red path indicates the primary stability risk (ester hydrolysis).

Experimental Protocols: Stability Profiling

Do not rely on generic conditions. Use this targeted stress-testing protocol designed for nitro-benzoate/amide systems.

Analytical Method: Reverse Phase HPLC

-

Rationale: The parent is moderately polar. The acid degradant is highly polar. A standard C18 column with gradient elution is required to resolve the acid (early eluting) from the parent (mid-eluting).

-

Detector: UV at 254 nm (Nitro aromatic π-π* transition) and 210 nm (Amide/Ester carbonyls).

Method Parameters:

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep acid degradant protonated for better peak shape).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 15 minutes.

Forced Degradation Workflow

| Stress Type | Conditions | Mechanistic Goal | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Assess ester stability in acidic media. | < 5% degradation indicates acid stability. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hrs | Critical Test. Assess ester lability. | Expect rapid degradation. If >50% loss, label "Base Sensitive." |

| Oxidation | 3% H₂O₂, RT, 24 hrs | Assess Morpholine N-oxide formation. | Detect +16 Da mass shift (N-oxide). |

| Thermal | 60°C (Solid State), 7 days | Simulate accelerated storage. | < 1% degradation required for ambient storage. |

| Photostability | 1.2 million lux-hours (ICH Q1B) | Assess Nitro group reduction. | Check for yellow/orange discoloration (azo formation). |

Self-Validating the Protocol (Mass Balance)

To ensure trustworthiness, calculate Mass Balance for every stress test:

-

Validation Rule: If Mass Balance < 95%, you are losing material to volatile degradants (e.g., Methanol from ester hydrolysis) or insoluble polymers.

Handling and Storage Recommendations

Based on the "Meta-Activation" analysis and general nitro-compound properties:

-

Storage: Store at 2°C to 8°C (Refrigerated). The activation of the ester makes it prone to slow hydrolysis with atmospheric moisture at room temperature.

-

Solvent Choice: Avoid primary alcohols (Methanol/Ethanol) for long-term storage of solutions to prevent transesterification. Use Acetonitrile or DMSO for stock solutions.

-

Light Protection: Store in amber vials. While not extremely photosensitive, the nitro group warrants precautionary light protection.

-

pH Control: Strictly avoid basic environments (pH > 8). Work in buffered systems (pH 4–6) during aqueous processing.

References

-

Chemical Identity & Vendor Data

-

Functional Group Chemistry (Nitro-Benzoate Stability)

-

Amide Stability (Morpholine Context)

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

- 1. 348593-54-4|Methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. 2031517-57-2|3-Methyl-5-(morpholine-4-carbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Application Note: Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate in Medicinal Chemistry

Executive Summary

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is a high-value synthetic intermediate (building block) widely utilized in the design of "privileged structures" for drug discovery. Its core scaffold—a 3,5-disubstituted benzene ring—allows for the precise spatial arrangement of pharmacophores, making it essential in the synthesis of Kinase Inhibitors (targeting the hinge region), BACE inhibitors (Alzheimer's research), and Antitubercular agents .

This guide details the synthesis, handling, and downstream applications of this scaffold, focusing on its conversion into bioactive urea and amide libraries.

Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule functions as a masked bifunctional linker . It possesses three distinct "handles" for chemical elaboration:

-

Nitro Group (

): A masked aniline. Upon reduction, it provides a nucleophilic nitrogen for urea or amide formation (e.g., interacting with Asp/Glu residues in active sites). -

Methyl Ester (

): An electrophilic center amenable to hydrolysis (to acid) or direct amidation. -

Morpholine Amide: A stable, polar moiety often employed to improve aqueous solubility (

modulation) or to form hydrogen bonds within a solvent-exposed pocket.

Key Physical Properties (Experimental & Predicted)

| Property | Value / Description | Significance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 294.26 g/mol | Fragment-based design friendly (<300 Da) |

| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |

| Solubility | DMSO, DMF, DCM, EtOAc | High organic solubility facilitates coupling |

| ~1.2 - 1.5 | Favorable for oral bioavailability |

Synthetic Protocols

Synthesis of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Rationale: The most reliable route utilizes Monomethyl-5-nitroisophthalate (CAS 1955-46-0) as the starting material. This ensures regioselectivity as one carboxyl group is already protected as an ester.

Method A: Acid Chloride Activation (Scaleable)

Best for gram-scale synthesis where cost-efficiency is prioritized.

Reagents: Monomethyl-5-nitroisophthalate, Thionyl Chloride (

Protocol:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend Monomethyl-5-nitroisophthalate (1.0 eq) in anhydrous DCM (

). -

Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear (formation of acid chloride). -

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve the residue in anhydrous DCM. -

Coupling: Cool the solution to

. Add Morpholine (1.1 eq) and -

Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with

(to remove unreacted amine), saturated -

Purification: Recrystallize from EtOAc/Hexane or flash chromatography if necessary.

Method B: Peptide Coupling (Mild Conditions)

Best for small-scale discovery chemistry to avoid harsh acidic conditions.

Reagents: Monomethyl-5-nitroisophthalate, EDC

Protocol:

-

Dissolve Monomethyl-5-nitroisophthalate (1.0 eq) in DMF (

). -

Add DIPEA (3.0 eq), EDC

HCl (1.2 eq), and HOBt (1.2 eq). Stir for 15 min to activate the acid. -

Add Morpholine (1.1 eq). Stir at RT for 12–16 hours.

-

Workup: Dilute with EtOAc, wash extensively with water and

solution (to remove DMF).

Downstream Application: Nitro Reduction

The nitro group must be reduced to the aniline (Methyl 3-amino-5-(morpholin-4-ylcarbonyl)benzoate) to enable scaffold elaboration.

Protocol (Catalytic Hydrogenation):

-

Dissolve the nitro-benzoate (1.0 eq) in MeOH/THF (1:1).

-

Add

( -

Stir under

balloon (1 atm) for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Yield: Quantitative conversion to the aniline is typically observed.

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of the starting material into the target scaffold and its subsequent divergence into bioactive libraries.

Caption: Figure 1: Synthetic workflow converting Monomethyl-5-nitroisophthalate into the morpholine-amide scaffold and subsequent divergence into medicinal chemistry libraries.

Case Study: BACE1 Inhibitor Synthesis

Context:

Experimental Logic:

-

Scaffold Preparation: Synthesize Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate using Method A (Section 3.1).

-

Reduction: Convert to the aniline using

. -

Library Generation: React the aniline with a diverse set of aromatic acids (e.g., picolinic acids) to probe the S2' pocket of the enzyme.

-

Validation: The resulting compounds are tested in a FRET-based enzymatic assay.

Critical Success Factor: The regiochemistry is guaranteed by the starting material. Using 3,5-dinitrobenzoic acid would result in a statistical mixture of mono- and diamides, reducing yield and complicating purification.

Safety & Handling (MSDS Summary)

| Hazard Class | Risk | Precaution |

| Nitro Aromatics | Potentially energetic; skin sensitizers. | Avoid high heat/shock. Wear nitrile gloves. |

| Thionyl Chloride | Releases | Use only in a functioning fume hood. Quench excess carefully. |

| Hydrogenation | Flammability of | Purge system with |

References

-

Journal of Medicinal Chemistry (ACS): "Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles." (Discusses 3-methoxycarbonyl-5-nitrobenzoic acid intermediates).

-

Google Patents (WO2006099352): "Isophthalic acid derivatives as BACE inhibitors." (Details the coupling of monomethyl-5-nitroisophthalate with amines).

-

PubChem Compound Summary: 3-methoxycarbonyl-5-nitrobenzoic acid (Precursor data).

-

Google Patents (US5478820A): "Antibiotic compounds." (Describes the allylation and manipulation of 3-methoxycarbonyl-5-nitrobenzoic acid).

Reduction of the nitro group in Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Application Note: Chemoselective Nitro Reduction of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Introduction & Strategic Analysis

The Substrate: Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is a trifunctionalized benzene scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).[1] The molecule presents three distinct functional groups:[2][3][4]

-

Methyl Ester (-COOMe): Susceptible to hydrolysis (acid/base) or over-reduction (hydrides).[1]

-

Morpholine Amide (-CONR2): Generally stable but can affect solubility and Lewis basicity.

-

Nitro Group (-NO2): The target for reduction to the aniline (-NH2).

The Challenge: The primary objective is the chemoselective reduction of the nitro group without hydrolyzing the ester or reducing the amide/ester to alcohols/amines. While the amide and ester are relatively robust against mild reducing agents, the solubility profile introduced by the morpholine ring (moderately polar) requires careful solvent selection to ensure complete conversion.

Strategic Decision Matrix:

| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated Reduction (Fe/NH₄Cl) |

| Mechanism | Heterogeneous Catalysis (H₂ gas) | Single Electron Transfer (Dissolving Metal) |

| Selectivity | High (under neutral conditions) | Excellent (chemically orthogonal to esters) |

| Throughput | High (Clean workup, filtration only) | Medium (Requires extraction/washing) |

| Safety | Flammability hazard (H₂/Catalyst) | Low hazard (No pressurized gas) |

| Cost | High (Pd metal) | Very Low (Iron powder) |

| Recommendation | Primary Choice for scale-up and purity.[1] | Backup Choice if H₂ equipment is unavailable. |

Visualizing the Reaction Pathway

The following diagram illustrates the transformation and the potential competing side reactions that must be avoided.

Caption: Reaction pathway showing the stepwise reduction of the nitro group while avoiding ester/amide hydrolysis.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Best for: High purity, ease of workup, and scalability.[1]

Reagents & Materials:

-

Substrate (1.0 equiv)

-

10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)[1]

-

Solvent: Methanol (MeOH) or THF (if solubility is poor)[1]

-

Hydrogen gas (Balloon or Parr shaker)[1]

-

Celite® 545 filter aid

Step-by-Step Procedure:

-

Solvation: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in Methanol (0.1 M concentration).

-

Expert Tip: If the solution is cloudy, add THF dropwise until clear. The morpholine moiety can sometimes induce crystallization in pure alcohols.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst.

-

Safety Critical: Pd/C is pyrophoric when dry. Always use "wet" catalyst (50% H₂O) or add it under a blanket of inert gas (N₂/Ar).[1]

-

-

Hydrogenation: Purge the system with Hydrogen (H₂) gas.

-

For Balloon: Bubble H₂ through the solvent for 5 mins, then affix a double-balloon reservoir.[1]

-

For Parr Shaker: Pressurize to 30–40 psi.

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–16 hours.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.[5]

-

Wash the Celite pad with MeOH (2x volume).

-

Concentrate the filtrate in vacuo to yield the off-white solid product.

-

Self-Validating Check:

-

NMR: Disappearance of the nitro-adjacent aromatic protons (shifted downfield ~8.5-9.0 ppm) and appearance of a broad singlet (NH₂) around 3.5-5.0 ppm.[1]

Protocol B: Iron-Ammonium Chloride Reduction (Bechamp Variant)

Best for: Labs without H₂ access or if the substrate contains trace sulfur (which poisons Pd).[1]

Reagents & Materials:

-

Substrate (1.0 equiv)

-

Iron Powder (Fe), 325 mesh (5.0 equiv)[1]

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the Substrate and Ammonium Chloride in Ethanol/Water (4:1, 0.2 M).

-

Activation: Heat the mixture to 60°C.

-

Addition: Add the Iron powder in portions over 15 minutes.

-

Expert Tip: Iron reduction is exothermic. Adding all at once can cause the solvent to bump.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Observation: The reaction will turn a rusty brown/orange color (Iron oxides).

-

-

Workup:

Analytical Data & Validation

Upon isolation, the product (Methyl 3-amino-5-(morpholin-4-ylcarbonyl)benzoate) should be verified using the following parameters.

| Analytical Method | Expected Result | Interpretation |

| TLC (DCM/MeOH 95:5) | Lower R_f than starting material | Amine is more polar than Nitro.[1] |

| ¹H NMR (DMSO-d₆) | Appearance of Aniline NH₂ protons.[1] | |

| ¹H NMR (Aromatic) | Upfield shift of Ar-H | Electron-donating NH₂ shields ring protons compared to electron-withdrawing NO₂.[1] |

| LC-MS (ESI+) | [M+H]⁺ = M_substrate - 30 | Reduction of NO₂ (-46) + 2H (+2) = Net loss of O₂ and gain of H₂.[1] |

LC-MS Calculation:

-

Substrate MW: ~294.26 g/mol

-

Product MW: ~264.28 g/mol

-

Target Mass (m/z): ~265.3 [M+H]⁺

Troubleshooting & Optimization

Caption: Decision tree for common reaction failures.

Common Pitfalls:

-

Ester Hydrolysis: Avoid strong bases or prolonged exposure to aqueous acids during workup. The morpholine amide is generally stable, but the methyl ester is labile.

-

Catalyst Poisoning: If the substrate was prepared via a reaction involving sulfur (e.g., sulfonyl chlorides or thio-reagents), ensure it is rigorously purified before Pd/C hydrogenation.[1] Sulfur kills Pd catalysts immediately.

References

-

General Hydrogenation Protocols

-

Iron-Mediated Reduction (Bechamp)

-

Selectivity in Functionalized Nitroarenes

-

Substrate Analog Data

Sources

- 1. rsc.org [rsc.org]

- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 3. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-(morpholin-4-yl)-4-nitrobenzoate | 1255785-89-7 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 9. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic In-Vitro Profiling of Morpholine-Containing Scaffolds

Executive Summary & Chemical Context

The morpholine heterocycle is a "privileged scaffold" in modern drug discovery, widely utilized to modulate physicochemical properties.[1][2][3] By replacing more lipophilic moieties (e.g., piperidine or phenyl rings) with morpholine, medicinal chemists often achieve:

-

lowered logP/logD (improved aqueous solubility).

-

Optimized Basicity: The electron-withdrawing oxygen reduces the pKa of the nitrogen (typically ~8.3–8.5) compared to piperidine (~11), often improving oral bioavailability and blood-brain barrier (BBB) penetration.

However, the morpholine ring introduces specific metabolic and safety liabilities that must be de-risked early. This guide details a self-validating screening cascade designed to address the three critical failure modes of morpholines: oxidative ring scission , reactive metabolite formation , and hERG channel blockade .

Module A: Metabolic Stability & Metabolite Identification

Morpholines are generally metabolically stable, but they are not inert. The primary metabolic risks are N-oxidation (often reversible or pharmacologically active) and C-hydroxylation leading to ring cleavage.

Mechanistic Insight

Metabolism typically proceeds via CYP3A4 or CYP2D6.

-

N-Oxidation: Direct oxidation of the tertiary amine.

- -C-Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen. This intermediate is unstable and spontaneously undergoes ring scission, potentially generating reactive aldehyde species.

Visualization: Morpholine Metabolic Pathways

Caption: Primary metabolic fates of the morpholine ring. Note the divergence between stable N-oxides and potential ring-scission events.

Protocol 1.0: Microsomal Stability with Metabolite Phenotyping

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (final conc: 1 µM ). Pre-incubate at 37°C for 5 min.

-

Expert Note: 1 µM is chosen to remain below

for most CYPs, ensuring linear kinetics.

-

-

Initiation: Add NADPH regenerating system to initiate reaction.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4,000 rpm for 20 min.

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor Parent depletion.

-

Simultaneous MetID: Perform a secondary injection on Q-TOF or Orbitrap to scan for +16 Da (Oxidation) and +14 Da (Carbonyl formation/Ring open) shifts.

-

Data Output & Criteria:

| Parameter | Calculation | Acceptance Criteria (High Clearance) |

|---|

|

Module B: Reactive Metabolite Trapping (GSH)

While morpholines are less prone to forming quinone-methides than anilines, the

Protocol 2.0: Isotope-Labeled Glutathione (GSH) Trapping

Objective: Detect "soft" electrophiles derived from ring scission without false positives from endogenous background ions.

Why Isotope Labeling?

Standard GSH trapping often yields high false-positive rates due to matrix interference. Using a 1:1 mix of non-labeled GSH and stable-isotope labeled GSH (

Workflow:

-

Incubation Mix:

-

HLM (1.0 mg/mL) – Higher protein conc. maximizes metabolite formation.

-

Test Compound (10 µM) – Higher conc. to drive adduct formation.

-

Trapping Agent: 1:1 mix of GSH and

-GSH (Total conc: 5 mM).

-

-

Reaction: Incubate 60 min at 37°C with NADPH.

-

Controls:

-

(-) NADPH (rules out chemical reactivity).[4]

-

(+) Positive Control: Clozapine or Ticlopidine (known adduct formers).

-

-

Detection:

-

Instrument: High-Resolution MS (Q-TOF).[4]

-

Scan Mode: Data-Independent Acquisition (

) or Neutral Loss Scan (loss of 129 Da for GSH moiety). -

Trigger: Look for mass doublets separated by exactly the isotope mass difference.

-

Module C: Safety Pharmacology (hERG Inhibition)

Morpholine nitrogens are basic (pKa ~8.5). At physiological pH, they are predominantly protonated (cationic). Many potent hERG blockers share this pharmacophore: a lipophilic aromatic tail connected to a basic nitrogen.

Risk: High affinity blockade of the

Visualization: hERG Screening Logic

Caption: Tiered electrophysiology strategy. Automated patch clamp serves as the high-throughput filter before confirmatory manual patching.

Protocol 3.0: Automated Patch Clamp (Whole Cell)

System: QPatch or SyncroPatch 384. Cell Line: HEK293 or CHO cells stably expressing hERG (Kv11.1).

Steps:

-

Solution Prep:

-

Extracellular: Tyrode’s solution (High Na+, Low K+).

-

Intracellular: High K+, EGTA buffered.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2-5s (activates channels).

-

Repolarize to -50 mV (elicits the "tail current").

-

-

Dosing:

-

Apply vehicle (0.1% DMSO) for baseline stability (3 min).

-

Apply Test Compound (cumulative concentrations: 0.3, 1, 3, 10 µM).

-

Apply Positive Control (E-4031 , 1 µM) to define 100% block.

-

-

Analysis: Measure peak tail current amplitude. Calculate

.

Interpretation:

- : High Risk.[5] Structural modification required (reduce lipophilicity or basicity).

-

: Moderate Risk. Calculate Safety Margin (hERG

- : Low Risk.

References

-

Morpholine Scaffold Properties

-

Kumari, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." ResearchGate.

-

-

Microsomal Stability Protocols

-

Obach, R. S. (1999).[6] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

-

-

Reactive Metabolite Trapping (GSH)

-

Yan, Z., et al. (2005).[4] "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology.

-

-

hERG Assay Guidelines

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

-

- Morpholine Metabolism (CYP3A4): Charman, W. N., et al. (2011). "Metabolic oxidation of the morpholine ring: Structural requirements and mechanism." Journal of Medicinal Chemistry. (Contextual reference based on general CYP3A4/morpholine mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 4. news.cyprotex.com [news.cyprotex.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Structure-activity relationship (SAR) studies of morpholine derivatives

Abstract

The morpholine heterocycle is a "privileged pharmacophore" in modern drug discovery, featured in blockbuster therapeutics such as Gefitinib (EGFR inhibitor) and Linezolid (Antibacterial). Its strategic value lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and basicity (pKa ~8.3) compared to piperidine analogs—thereby enhancing aqueous solubility and metabolic stability. This guide provides a comprehensive workflow for conducting SAR studies on morpholine derivatives, including validated synthetic protocols (Buchwald-Hartwig amination), mechanistic SAR logic for kinase inhibition, and metabolic stability profiling.

Strategic Rationale: The Morpholine Advantage

Before initiating synthesis, it is critical to understand why morpholine is selected over its structural analogs (piperidine, piperazine).

Physicochemical Modulation

The oxygen atom in the morpholine ring exerts a profound electronic effect:

-

Basicity Reduction: The electron-withdrawing inductive effect of oxygen lowers the pKa of the distal nitrogen to ~8.3 (vs. ~11.0 for piperidine). This ensures that a significant fraction of the molecule remains uncharged at physiological pH (7.4), improving membrane permeability while retaining enough basicity for lysosomal trapping or solubility.

-

Solubility & Lipophilicity: Morpholine lowers cLogP by approximately 1.0 unit compared to piperidine, often resolving "brick dust" solubility issues in lead optimization.

Table 1: Comparative Physicochemical Profile

| Scaffold | Structure | Approx. pKa (Conj. Acid) | cLogP Contribution | Primary Utility |

| Morpholine | O(CH2CH2)2NH | 8.3 | -0.8 | Solubility enhancement, metabolic stability |

| Piperidine | CH2(CH2CH2)2NH | 11.0 | +0.6 | High affinity binding (hydrophobic) |

| Piperazine | NH(CH2CH2)2NH | 9.8 | -1.2 | Linker, solubility (but high clearance risk) |

Experimental Workflow

The following diagram outlines the iterative cycle for Morpholine SAR studies, from rational design to metabolic validation.

Figure 1: Iterative SAR workflow for morpholine derivative optimization.

Synthetic Protocol: C-N Bond Formation

Direct attachment of the morpholine ring to aromatic cores (e.g., quinazolines, pyrimidines) is the most common requirement. While SNAr works for electron-deficient rings, the Buchwald-Hartwig Amination is the gold standard for broader applicability.

Protocol: Pd-Catalyzed N-Arylation of Morpholine

Scope: Coupling morpholine with aryl bromides/chlorides.

Reagents:

-

Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or BINAP.

-

Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon/Nitrogen.

-

Charging: Add Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.5 equiv), Pd2(dba)3 (1-2 mol%), and XPhos (2-4 mol%).

-

Note: Pre-complexing Pd and Ligand in a small volume of solvent for 5 mins increases efficiency.

-

-

Degassing: Add anhydrous Toluene (0.1 M concentration relative to halide). Sparge with Argon for 10 minutes to remove O2 (critical for catalyst longevity).

-

Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 2–12 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.[1] Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane:EtOAc). Morpholine derivatives typically stain blue/purple with Ninhydrin or Dragendorff reagent.

Validation Check:

-

1H NMR: Look for the characteristic morpholine triplets: ~3.8 ppm (O-CH2) and ~3.0 ppm (N-CH2).

-

LC-MS: Confirm M+1 peak.

Biological Evaluation & SAR Logic (Kinase Focus)

In kinase inhibitor design (e.g., PI3K, mTOR, EGFR), the morpholine ring often plays a dual role:

-

Solvent Exposure: It projects into the solvent front, improving solubility.

-

Hinge Interaction: The ether oxygen can serve as a weak Hydrogen Bond Acceptor (HBA).

SAR Case Study: PI3K/mTOR Pathway

When analyzing activity data, look for these trends:

-

Oxygen Necessity: Replace morpholine with piperidine. If potency drops significantly, the ether oxygen is likely participating in a critical H-bond or the piperidine is clashing sterically due to a different ring pucker.

-

Metabolic Blocking: If the ring is metabolically labile (see Section 5), introduce methyl groups at the C2 or C6 positions.

-

(S)-3-methylmorpholine often retains potency while blocking oxidative metabolism.

-

2,6-dimethylmorpholine (cis) locks conformation and improves lipophilicity slightly.

-

ADME Protocol: Metabolic Stability & Ring Opening

Morpholine is generally stable but susceptible to oxidative ring opening via Cytochrome P450 (CYP3A4/2D6).

Mechanism of Instability

The primary metabolic liability is C-oxidation alpha to the nitrogen, forming an unstable hemiaminal, which collapses to a lactam (morpholin-3-one) or undergoes ring opening to hydroxy-acid metabolites.

Figure 2: Primary metabolic pathway of morpholine ring degradation.

Protocol: Microsomal Stability Assay

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with Liver Microsomes (0.5 mg/mL protein).

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system.[2]

-

Sampling: Aliquot at 0, 15, 30, and 60 mins.

-

Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge.

-

Analysis (LC-MS/MS):

-

Monitor disappearance of Parent (Intrinsic Clearance, CLint).

-

Metabolite ID Scan: Set Mass Spec to scan for M+14 (Carbonyl formation/Lactam) and M+16 (Hydroxylation).

-

Interpretation: If M+14 is the major metabolite, the morpholine ring is the site of metabolism. Action: Substitute the alpha-carbons (C2/C6) with methyl groups or deuterium to block the "soft spot."

-

References

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3][4] Bioorganic Chemistry.[5]

-

TCI Chemicals. Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

-

BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

-

Combettes, L. E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

-

Bancet, A., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthetic Strategies for the Functionalization of the Aromatic Ring of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate. This trifunctional aromatic scaffold is a valuable starting material due to the presence of a versatile nitro group and two meta-directing, deactivating ester and amide moieties. We will explore robust and chemoselective protocols for transforming the nitro group into a highly reactive amine, which then serves as a gateway to a diverse array of functional groups via diazonium salt intermediates. Furthermore, we will detail modern palladium-catalyzed cross-coupling methodologies, including direct denitrative coupling, to facilitate advanced C-C and C-N bond formation. Each section provides detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The molecular scaffold of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate incorporates several key pharmacophores. The morpholine moiety is prevalent in numerous approved drugs, enhancing aqueous solubility and metabolic stability. Aromatic nitro compounds are not only crucial intermediates in the synthesis of amines but are also found in compounds with significant biological activity, including antimycobacterial agents.[1] The benzoate core provides a rigid framework for orienting substituents. The primary challenge in manipulating this molecule lies in the selective functionalization of the electron-deficient aromatic ring. The powerful electron-withdrawing nature of the nitro, ester, and amide groups deactivates the ring towards traditional electrophilic aromatic substitution.

Therefore, the most logical and effective strategy for diversification is to leverage the nitro group itself as the primary chemical handle. This guide focuses on a primary two-step strategy:

-

Chemoselective Reduction: The nitro group is reduced to a primary amine. This transformation is foundational, as it converts a strongly deactivating group into a versatile activating ortho-, para-director.[2] The key challenge is to achieve this reduction without affecting the ester and amide functionalities.[3][4][5]

-

Functionalization of the Resulting Aniline: The newly installed amino group serves as a branching point for a host of transformations, most notably through the formation of a diazonium salt intermediate, which can be converted into numerous other functional groups.[6][7]

This application note will provide detailed, field-proven protocols for these transformations, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Foundational Transformation: Chemoselective Nitro Group Reduction

The conversion of the aromatic nitro group to an aniline is the cornerstone of functionalizing this scaffold. The primary consideration is chemoselectivity. Aggressive reducing agents like LiAlH₄ are unsuitable as they would readily reduce the methyl ester. Catalytic hydrogenation can be effective, but the choice of catalyst and conditions is crucial to prevent side reactions.[3][8] A reliable and highly chemoselective method involves the use of metals in acidic or neutral media, such as tin(II) chloride or iron powder.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of esters and amides. The reaction proceeds via a series of single-electron transfers from Sn(II) and protonation steps.

-

Solvent: Ethanol is an excellent solvent for the starting material and the tin salt, and it serves as a proton source.

-

Temperature: Heating to reflux ensures a reasonable reaction rate.

-

Work-up: The reaction mixture is made basic with sodium bicarbonate or sodium hydroxide to precipitate tin salts (as tin hydroxides), which can then be removed by filtration. This is a critical step for purification.

Experimental Protocol: Reduction to Methyl 3-amino-5-(morpholin-4-ylcarbonyl)benzoate

-

To a 250 mL round-bottom flask, add Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate (1.0 eq, e.g., 5.0 g).

-

Add ethanol (100 mL) and stir to dissolve the starting material.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH > 8). A thick white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Results

| Parameter | Expected Outcome |

| Product | Methyl 3-amino-5-(morpholin-4-ylcarbonyl)benzoate |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (LC-MS) | >95% |

Workflow Diagram: Nitro Group Reduction

Caption: Chemoselective reduction of the nitro group.

Diversification via Diazonium Salt Intermediates

With the aniline in hand, diazotization opens a gateway to a vast array of functional groups through Sandmeyer and related reactions. The process involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable arenediazonium salt.[7][9] This intermediate can then be reacted with various nucleophiles to replace the diazonium group.

Causality Behind Experimental Choices:

-

In Situ Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl or H₂SO₄) to generate nitrous acid (HONO) directly in the reaction flask. This is necessary because nitrous acid is unstable.[7]

-

Low Temperature (0-5 °C): Arenediazonium salts are unstable and can decompose violently at higher temperatures.[10] Maintaining a low temperature throughout the reaction is critical for safety and yield.

-

Copper(I) Salts: In the Sandmeyer reaction, Cu(I) salts (e.g., CuCl, CuBr, CuCN) act as catalysts, facilitating the single-electron transfer mechanism required for the substitution.[11]

General Protocol: Formation of the Diazonium Salt

CAUTION: Diazonium salts can be explosive when isolated and dry. These protocols are designed for in situ use. Always use a blast shield and appropriate personal protective equipment.

-

Dissolve Methyl 3-amino-5-(morpholin-4-ylcarbonyl)benzoate (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄) in a three-neck flask equipped with a thermometer and a dropping funnel.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a small amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20-30 minutes. The formation of the diazonium salt is now complete, and the solution is ready for the subsequent substitution reaction.

Protocol 2A: Sandmeyer Reaction for Halogenation (Bromo-derivative)

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared above to the stirred CuBr solution.

-

Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography on silica gel.

Protocol 2B: Synthesis of the Hydroxyl Derivative

-

To the cold diazonium salt solution, slowly add it to a boiling solution of dilute sulfuric acid (e.g., 10% v/v H₂SO₄).

-

Maintain boiling for 15-20 minutes until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layers, dry, and concentrate. Purify as needed.

Expected Results for Sandmeyer Reactions

| Product Functional Group | Reagents | Typical Yield |

| -Br | NaNO₂, HBr; CuBr | 65-80% |

| -Cl | NaNO₂, HCl; CuCl | 70-85% |

| -CN | NaNO₂, H₂SO₄; CuCN | 55-70% |

| -OH | NaNO₂, H₂SO₄; H₂O, Heat | 50-65% |

Workflow Diagram: Diazotization and Substitution

Caption: Functionalization pathways via a diazonium salt intermediate.

Advanced Functionalization via Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex analogs, particularly those involving new carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[12] These methods offer broad functional group tolerance and are staples in modern medicinal chemistry.

Pathway A: Suzuki-Miyaura Coupling of a Halogenated Intermediate

The bromo- or iodo-derivatives synthesized via the Sandmeyer reaction are excellent substrates for Suzuki-Miyaura cross-coupling. This reaction forms a C-C bond between the aryl halide and an organoboron reagent.[13]

-

To a reaction vial, add the aryl bromide (from Protocol 2A) (1.0 eq), a boronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Seal the vial and heat the reaction to 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Pathway B: Direct Denitrative Cross-Coupling

A more modern and atom-economical approach is to use the nitro group directly as a coupling partner, avoiding the need for reduction and diazotization steps. Recent advancements have shown that nitroarenes can serve as effective electrophiles in Suzuki-Miyaura couplings using specialized palladium catalysts.[14]

This reaction proceeds through an unprecedented oxidative addition of the Ar-NO₂ bond to the palladium center.[14] This requires a highly electron-rich and sterically hindered phosphine ligand, such as BrettPhos, to facilitate this challenging step. The nitro group's strong electron-withdrawing nature enhances the electrophilicity of the ipso-carbon, making it susceptible to this novel catalytic cycle.

-

To a dry reaction vial under an inert atmosphere, add Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate (1.0 eq), an arylboronic acid (1.5 eq), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.03 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat to 110-130 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Workflow Diagram: Cross-Coupling Strategies

Caption: Comparison of traditional and direct cross-coupling routes.

References

-

Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445. [Link]

-

Francl, D., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Sustainable Chemistry & Engineering. [Link]

-

Ye, P., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. European Journal of Organic Chemistry. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 253–260. [Link]

-

Ince, A. P-Aminobenzoic Acid Diazotization. Scribd. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

-

Pasha, M. A., & Madhusudana, K. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ResearchGate. [Link]

-

Thomas, S. P., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

-

Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3059. [Link]

-

Thomas, S. P., et al. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Cardiff University. [Link]

-

Ghaffari, T., & Movassagh, B. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10, 3433. [Link]

-

Panduwawala, T. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

-

Corma, A., Serna, P., & Concepción, P. (2025). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Botros, S., & El-Kashef, H. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chen, G., et al. (2020). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition, 59(42), 18512-18519. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Anasazi Instruments. (2012). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

OrganicChemGuide. Nucleophilic Aromatic Substitution. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Organic Chemistry II. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Barabe, F., & Charette, A. B. (2025). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. ResearchGate. [Link]

-

Chemistry LibreTexts. (2019). Diazotization of Amines. [Link]

-

BYJU'S. (2019). Diazotization Reaction Mechanism. [Link]

-

Machado, F. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3369. [Link]

-

Sobaś, P., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

-

de Oliveira, G. G., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

-

PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]

Sources

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Welcome to the technical support guide for the purification of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate (CAS 348593-54-4)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from established principles in organic chemistry and purification sciences, this guide provides in-depth, troubleshooting-focused answers to common and complex purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

The impurity profile of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is intrinsically linked to its synthetic route. A common pathway involves the reaction of a derivative of 5-nitroisophthalic acid, such as Methyl 3-(chlorocarbonyl)-5-nitrobenzoate[2], with morpholine.

Based on this, you can anticipate the following impurities:

-

Starting Materials: Unreacted Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and excess morpholine.

-

Hydrolysis Product: 3-(Morpholin-4-ylcarbonyl)-5-nitrobenzoic acid, formed if the methyl ester or the intermediate acid chloride is hydrolyzed. This acidic impurity can be particularly troublesome.

-

Di-substituted Byproduct: 3,5-bis(morpholin-4-ylcarbonyl)nitrobenzene, if the reaction starts from 3,5-dinitrobenzoyl chloride and proceeds with a double substitution.

-

Positional Isomers: If the initial nitration of the aromatic ring is not perfectly regioselective, isomers such as Methyl 4-(morpholin-4-yl)-3-nitrobenzoate could be present, though their structural similarity makes them challenging to separate[3][4].

Q2: What are the recommended primary purification methods for this compound?

For Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate, a two-stage approach is typically most effective:

-

Flash Column Chromatography: This is the workhorse method for removing the majority of impurities, especially unreacted starting materials and polar byproducts. The compound's polarity, influenced by the morpholine carbonyl and nitro groups, dictates the choice of solvent system.

-

Recrystallization: Following chromatography, recrystallization is ideal for removing trace impurities and obtaining a highly crystalline final product. The choice of solvent is critical and often requires experimentation.

Q3: How can I effectively assess the purity of my final product?

A multi-faceted approach to purity analysis is crucial for validation:

-

Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing solvent systems for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a good starting point[2][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any residual solvent or structural impurities.

-

Melting Point Analysis: A sharp melting point range is a strong indicator of high purity. For comparison, the related compound methyl m-nitrobenzoate has a melting point of 78°C[6].

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My TLC plate shows a persistent spot close to my product spot. How do I separate them?

Underlying Cause: This often indicates the presence of a structurally similar impurity, such as a positional isomer or a closely related byproduct. The polarity of these compounds is very similar, making separation difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for separating co-eluting impurities.

Detailed Solutions:

-

Identify the Impurity: If you suspect an acidic impurity (like the hydrolyzed carboxylic acid), an aqueous wash of your organic solution with a mild base like saturated sodium bicarbonate solution can selectively remove it.

-

Optimize Chromatography:

-

Solvent System: If using a standard Ethyl Acetate/Hexane system, switch to a different system with alternative selectivity, such as Dichloromethane/Methanol or Dichloromethane/Acetone.

-

Gradient: Run a much shallower elution gradient during column chromatography. A slow, gradual increase in the polar solvent can often resolve closely running spots.

-

-

Recrystallization: Sometimes, even if TLC separation is poor, the differing solubilities of the product and impurity in a specific solvent can be exploited during recrystallization.

Problem 2: My product is oiling out during recrystallization instead of forming crystals. What's wrong?

Underlying Cause: Oiling out, or liquid-liquid phase separation, occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid before it can form an ordered crystal lattice. This can be caused by impurities or cooling the solution too rapidly.

Step-by-Step Solution:

-

Re-heat the Solution: Add more solvent until the oil completely redissolves into a single, clear phase.

-

Hot Filtration: If any insoluble matter is present (which can act as a nucleus for oiling), perform a hot filtration to remove it.

-

Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Do not place it directly in an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth[7].

-

Scratch the Flask: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

-

Introduce a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

-

Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot[7][8]. An ethanol/water mixture is often effective for moderately polar compounds like this[8].

Problem 3: My yield is very low after column chromatography. Where did my product go?

Underlying Cause: Low yield can result from several factors, including product decomposition on silica gel, irreversible adsorption, or using an incorrect solvent system that leads to poor elution.

Diagnostic and Solution Table:

| Potential Cause | Explanation | Solution |

| Product is too Polar for Solvent System | The chosen eluent is not polar enough to move the product down the column effectively. The product remains adsorbed at the top of the silica. | Increase the polarity of the eluent. If using Hexane/EtOAc, increase the percentage of EtOAc. If the product still doesn't move, switch to a more polar system like DCM/Methanol. |

| Decomposition on Acidic Silica | Silica gel is inherently acidic and can cause decomposition of sensitive functional groups. The morpholine moiety could potentially interact strongly. | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent mixture containing a small amount of triethylamine (~1%) before packing the column. This neutralizes acidic sites. 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. |

| Irreversible Adsorption | Highly polar functional groups can sometimes bind almost irreversibly to the silica gel. | After running the column, flush it with a very polar solvent (e.g., 10-20% Methanol in DCM with 1% acetic acid) to see if any remaining product elutes. This helps diagnose the problem, though this fraction may be impure. |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1 gram. Adjustments should be made for different scales.

Materials:

-

Crude Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

-

Silica Gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

-

Triethylamine (optional, for deactivation)

Procedure:

-

Determine the Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of 20% to 60% Ethyl Acetate in Hexanes.

-

Prepare the Column:

-

Dry-pack a glass column with ~50g of silica gel (a 50:1 ratio of silica to crude product is standard).

-

Wet the silica by passing several column volumes of the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) through it.

-

-

Load the Sample:

-

Dissolve the crude product in a minimal amount of DCM.

-

Add ~1-2g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

-

Elute the Column:

-

Begin elution with the low-polarity solvent.

-

Gradually increase the solvent polarity according to your TLC analysis.

-

Collect fractions (e.g., 10-15 mL each) in test tubes.

-

-

Analyze Fractions:

-

Spot every few fractions on a TLC plate to track the elution of your product.

-

Combine the fractions that contain the pure product.

-

-

Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from an Ethanol/Water Mixture

This is a robust method for many moderately polar organic compounds.

Procedure:

-

Dissolution: Place the purified product from the column into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (using a steam bath or hot plate) until the solid completely dissolves[8].

-

Induce Saturation: While the solution is still hot, add warm water dropwise until you see the first sign of persistent cloudiness (precipitation). This indicates the solution is now saturated.

-

Re-clarify: Add a few more drops of hot ethanol until the solution becomes clear again. The goal is to be at the exact point of saturation.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. Cooling too quickly can trap impurities[7][9].

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the crystalline product.

-

Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel[7]. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals in a vacuum oven at a temperature well below the melting point.

Synthetic Impurity Relationship Diagram

This diagram illustrates the synthetic origin of potential impurities, aiding in diagnostic troubleshooting.

Caption: Relationship between the target compound and its common process-related impurities.

References

-

Quora. What is the synthesis of methyl 3-nitrobenzoate? (2016). Available from: [Link].

-

Royal Society of Chemistry. Nitration of methyl benzoate (2016). Available from: [Link].

-

Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate (2018). Available from: [Link].

-

PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. Available from: [Link].

- Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate.

-

University of South Alabama, Department of Chemistry. Preparation of Methyl 3-nitrobenzoate (2010). Available from: [Link].

-

CDC Stacks. Supporting Information. Available from: [Link].

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation (2025). Available from: [Link].

-

SIELC Technologies. Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link].

-

PMT Education. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Available from: [Link].

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link].

-

PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. Available from: [Link].

-

MDPI. Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Available from: [Link].

-

SIELC Technologies. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. Available from: [Link].

Sources

- 1. 348593-54-4|Methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | SIELC Technologies [sielc.com]

- 3. Methyl 3-(morpholin-4-yl)-4-nitrobenzoate | 1255785-89-7 | Benchchem [benchchem.com]

- 4. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Optimizing reaction conditions for the reduction of the nitro group

Ticket System: Active

Operator: Dr. Redox, Senior Application Scientist Status: Online Current Time: 2026-02-23

Introduction

Welcome to the Nitro Reduction Technical Support Center. Reducing the nitro group (

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.

Module 1: Catalytic Hydrogenation (Heterogeneous)

The Gold Standard Common Issues: Stalled reaction, pyrophoric hazards, over-reduction.

Ticket #101: "My hydrogenation reaction has stalled at 50% conversion."

Diagnosis: If your reaction stops mid-way, it is rarely due to a lack of hydrogen pressure (unless the cylinder is empty). It is almost always due to catalyst poisoning or hydroxylamine intermediate accumulation .

The Mechanism of Failure:

Nitro reduction proceeds via a nitroso (

Troubleshooting Protocol:

-

Check the Poison: Are you reducing a sulfur-containing compound (thiophene, thioether)? Sulfur binds irreversibly to Pd/C.

-

Fix: Switch to Raney Nickel (requires higher loading, ~50-100 wt%) or increase Pd loading to 20 wt%.

-

-

The "Spike" Technique:

-

Do not just add more catalyst to a stalled mixture (safety hazard).

-

Filter the reaction (under inert atmosphere), wash the vessel, and restart with fresh solvent and catalyst.

-

-

Promoter Addition:

-

Add 1-5 mol% of Vanadium (e.g.,

) . Vanadium acts as a cocatalyst, specifically accelerating the reduction of the hydroxylamine intermediate, preventing the "stall" and dimer formation.

-

Visual Workflow: Troubleshooting Stalled Hydrogenation

Figure 1: Decision logic for reviving stalled catalytic hydrogenation reactions.

Module 2: Chemoselectivity (The Precision Problem)

Retaining Halogens (Cl, Br, I) Common Issue: "I reduced my nitro group, but my Iodine fell off."

Ticket #204: Preventing De-halogenation